An In-Depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone
An In-Depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Keystone Intermediate in Medicinal Chemistry
2-Amino-5-chloro-2'-fluorobenzophenone is a substituted benzophenone that serves as an indispensable building block in modern medicinal chemistry.[1] With the CAS Registry Number 784-38-3, this compound is primarily recognized for its critical role as a precursor in the synthesis of various pharmaceuticals, most notably benzodiazepines and other agents active in the central nervous system (CNS).[1][2] Its molecular architecture, which features an aminophenyl ring and a fluorophenyl ring joined by a carbonyl group, presents a versatile scaffold for constructing complex heterocyclic systems.[1] The strategic placement of the amino, chloro, and fluoro substituents imparts unique reactivity and physicochemical properties that are expertly leveraged in the synthesis of a wide array of therapeutic agents.[1][3]
This guide offers a comprehensive examination of its core chemical properties, established synthesis protocols, reactivity profile, and principal applications, providing a critical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.
Core Chemical and Physical Properties
Accurate characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is fundamental to its effective use in pharmaceutical manufacturing and research. The compound typically appears as a yellow crystalline powder or yellow needle-like crystals.[3][4] Its key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 784-38-3 | [2][3] |
| Molecular Formula | C₁₃H₉ClFNO | [2][3][5] |
| Molecular Weight | 249.67 g/mol | [1][2][3] |
| Appearance | Yellow crystalline powder / Yellow needle crystal | [3][4][6] |
| Melting Point | 94 - 98 °C | [1][3][4] |
| Boiling Point | ~207 - 235 °C | [4][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| Density | ~1.3 g/cm³ | [4] |
| logP (XLogP3) | 3.9 | [4][8] |
| Storage Conditions | Store at 0 - 8 °C in a cool, dry, well-ventilated area | [3][4] |
Table 2: Spectroscopic Data Profile
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectral data is available for confirmation of the proton environments within the molecule. | [1][9] |
| ¹³C NMR | Spectral data is available for confirming the carbon skeleton. | [1] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 249. Key fragmentation patterns can be analyzed to confirm the structure. | [1][8] |
| Infrared (IR) Spectroscopy | Shows characteristic absorption peaks corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), C-Cl stretching, and C-F stretching. | [1][8] |
Synthesis Protocol: Friedel-Crafts Acylation
The most established and historically significant method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is the Friedel-Crafts acylation reaction.[1] This pathway involves the condensation of 2-fluorobenzoyl chloride with 4-chloroaniline using a Lewis acid catalyst, such as anhydrous zinc chloride.[10][11]
Causality in Synthesis: The Role of the Lewis Acid
The Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid (e.g., ZnCl₂) is critical as it coordinates with the acyl chloride, specifically the carbonyl oxygen. This coordination polarizes the carbon-chlorine bond, generating a highly electrophilic acylium ion (or a highly polarized complex) that is readily attacked by the electron-rich aromatic ring of the aniline derivative.
However, a common challenge arises from the starting material itself. The amino group on 4-chloroaniline is a potent Lewis base, which can react with the Lewis acid catalyst.[11] This non-productive acid-base reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring and inhibits the desired electrophilic substitution, leading to low yields.[11] Therefore, careful control of reaction conditions and the purity of the reagents, particularly the anhydrous nature of the catalyst, are paramount for success.[11][12]
Caption: Synthetic pathway for 2-Amino-5-chloro-2'-fluorobenzophenone.
Step-by-Step Synthesis Methodology
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Catalyst Preparation: In a dry, round-bottom flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).[11]
-
Acyl Chloride Addition: Add 2-fluorobenzoyl chloride to the suspension and stir until a homogenous mixture is formed.[11]
-
Nucleophile Addition: Slowly add 4-chloroaniline to the reaction mixture. Note: An alternative approach involves first protecting the amino group of 4-chloroaniline (e.g., via acetylation) to prevent catalyst deactivation, followed by a deprotection step after the acylation.[11]
-
Reaction: Heat the mixture to a temperature of 60-80 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the reaction complex and protonates the product.[11]
-
Workup: If a two-phase system forms, separate the organic layer. Wash it sequentially with water and brine, then dry over an anhydrous drying agent like sodium sulfate.[10][11]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final, pure 2-Amino-5-chloro-2'-fluorobenzophenone.[11]
Reactivity and the Influence of Fluorine
The chemical behavior of this molecule is dictated by the interplay between its three key functional components: the nucleophilic amino group, the electrophilic carbonyl group, and the halogen substituents.
-
Amino Group (-NH₂): As a primary amine, this group is nucleophilic and is the primary site for reactions leading to the formation of larger heterocyclic structures, such as benzodiazepines.[13] Its basicity is modulated by the electron-withdrawing effect of the chloro substituent.
-
Carbonyl Group (C=O): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is significantly influenced by the ortho-fluoro substituent on the adjacent phenyl ring.
-
2'-Fluoro Substituent (-F): The fluorine atom plays a crucial dual role.[10]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.[10]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic ring via resonance, which can partially counteract the inductive effect.[10]
-
Steric Effect: The presence of the ortho-fluoro group can also introduce steric hindrance, potentially influencing the approach of reagents to the carbonyl center.[10]
-
Core Applications in Drug Development
The principal application of 2-Amino-5-chloro-2'-fluorobenzophenone is as a pivotal intermediate in the synthesis of pharmaceuticals.[3]
-
Benzodiazepine Synthesis: It is a well-established starting material for anxiolytic and hypnotic drugs.[2][14] The synthesis typically involves acylation of the amino group (e.g., with chloroacetyl chloride), followed by an intramolecular cyclization reaction to form the characteristic seven-membered diazepine ring.[10] It is a known precursor for drugs such as Midazolam, Flurazepam, and Diazepam-related compounds.[14][15]
-
Other CNS Agents: Beyond benzodiazepines, it is used in the synthesis of other centrally active compounds.[1]
-
Research Applications: The compound is also utilized in biological research to study enzyme interactions and cellular processes, and as a reagent in certain analytical methods.[3] The fluorinated structure makes it valuable for creating fluorescent probes and sensors.[3]
Caption: General workflow for benzodiazepine synthesis from the title compound.
Safety and Handling
As with any active chemical reagent, proper handling is essential. 2-Amino-5-chloro-2'-fluorobenzophenone is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, gloves, N95 dust mask).[16]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[7][16]
-
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4][7][16]
Conclusion
2-Amino-5-chloro-2'-fluorobenzophenone is more than a mere chemical compound; it is a foundational tool in the pharmacopeia of synthetic chemistry. Its unique substitution pattern provides a reactive yet stable scaffold that has enabled the development of numerous life-altering medications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist or researcher looking to harness its potential in the ongoing quest for novel therapeutic agents.
References
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2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 . PubChem. [Link]
- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- US3439016A - 2-amino-2' and 4'-cyanobenzophenones.
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